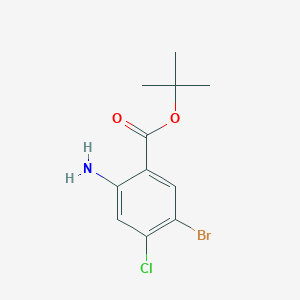
3-(2-ethoxyphenoxy)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyphenoxy)propanoic Acid, also known as C11H14O4, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(2-ethoxyphenoxy)propanoic Acid is represented by the linear formula C11H14O4 . The SMILES string is CCOC1=CC=CC=C1OCCC(O)=O and the InChI is 1S/C11H14O4/c1-2-14-9-5-3-4-6-10(9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) .科学的研究の応用
Renewable Building Block for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-ethoxyphenoxy)propanoic acid, is utilized as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol in producing benzoxazine-based materials with wide applications due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Anti-Inflammatory Properties
New phenolic compounds, including derivatives of 3-(2-ethoxyphenoxy)propanoic acid, have been isolated from the tender leaves of Eucommia ulmoides Oliv. These compounds show potential anti-inflammatory effects, indicating possible applications in treating inflammation-related conditions (Ren et al., 2021).
Electrochemical Hydrogenation Applications
3-(Methoxyphenyl)propenoic acids, closely related to 3-(2-ethoxyphenoxy)propanoic acid, have been successfully hydrogenated electrochemically. This process yields 3-(methoxyphenyl)propanoic acids with high efficiency, suggesting potential applications in organic synthesis and industrial chemical processes (Korotaeva et al., 2011).
Enzyme-Catalyzed Synthesis
Enzymatic processes have been developed for synthesizing enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, which are structurally similar to 3-(2-ethoxyphenoxy)propanoic acid. This approach is significant for producing chiral compounds used in various chemical syntheses (Brem et al., 2010).
Chemopreventive Potential
Derivatives of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, related to 3-(2-ethoxyphenoxy)propanoic acid, have shown promise as cancer chemopreventive agents. This highlights the potential use of similar compounds in developing novel chemopreventive drugs (Curini et al., 2006).
Large-Scale Production of PPAR Agonists
A novel biocatalytic method has been developed for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a compound similar to 3-(2-ethoxyphenoxy)propanoic acid, used in synthesizing PPARα and -γ agonists. This represents an important advancement in the pharmaceutical manufacturing of specific drug components (Deussen et al., 2003).
Quantification in Human Metabolism
3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid, structurally related to 3-(2-ethoxyphenoxy)propanoic acid, has been identified in human metabolism. This discovery is significant for understanding biochemical pathways and potential implications in conditions like schizophrenia and autism (Obrenovich et al., 2018).
Synthesis of Chiral Epoxides
Chiral epoxides, including ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, are synthesized from compounds structurally related to 3-(2-ethoxyphenoxy)propanoic acid. These chiral epoxides are valuable precursors in various chemical syntheses, demonstrating the versatility of similar compounds in the chemical industry (Peru et al., 2016).
Atmospheric Degradation Studies
The atmospheric degradation of 3-ethoxy-1-propanol, a compound related to 3-(2-ethoxyphenoxy)propanoic acid, has been studied, providing insights into the environmental impacts and chemical behavior of similar compounds in the atmosphere (Aranda et al., 2021).
Safety And Hazards
特性
IUPAC Name |
3-(2-ethoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-9-5-3-4-6-10(9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRXOYJJNCNFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)propanoic Acid | |
CAS RN |
379254-66-7 |
Source


|
| Record name | 3-(2-ethoxyphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)

![4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2379365.png)

![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)
![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)


![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)
![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)
